
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, also known as TCPTP, is a chemical compound that has been extensively researched for its potential applications in scientific research. TCPTP is a potent inhibitor of protein tyrosine phosphatase (PTP) activity, which makes it a valuable tool for studying the role of PTPs in various biological processes.
Mecanismo De Acción
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been shown to have a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can inhibit the growth of various cancer cell lines, while in vivo studies have shown that it can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potency as a PTP inhibitor, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, including the development of more potent and selective PTP inhibitors, the identification of new targets for PTP inhibition, and the development of new methods for delivering PTP inhibitors to specific tissues or organs. Additionally, Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- could be used to study the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders.
Métodos De Síntesis
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetrachloropyridine with propylthiol in the presence of a base such as potassium carbonate. Other methods include the reaction of 2,3,5,6-tetrachloropyridine with propylmercaptan in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been used extensively in scientific research to study the role of PTPs in various biological processes. PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways and are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis.
Propiedades
Número CAS |
19050-48-7 |
|---|---|
Nombre del producto |
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- |
Fórmula molecular |
C8H7Cl4NS |
Peso molecular |
291 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-propylsulfanylpyridine |
InChI |
InChI=1S/C8H7Cl4NS/c1-2-3-14-6-4(9)7(11)13-8(12)5(6)10/h2-3H2,1H3 |
Clave InChI |
SFZLAIOIVCOPBG-UHFFFAOYSA-N |
SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
SMILES canónico |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Otros números CAS |
19050-48-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)
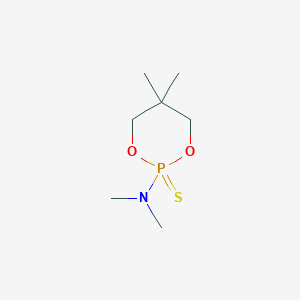
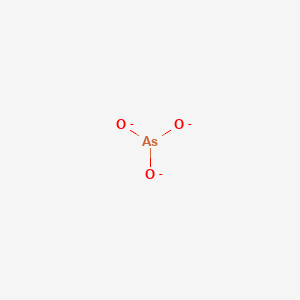
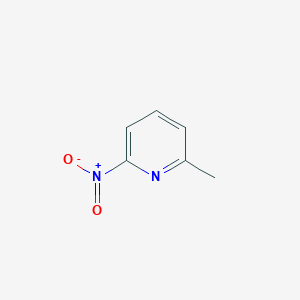


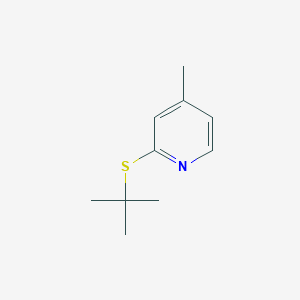



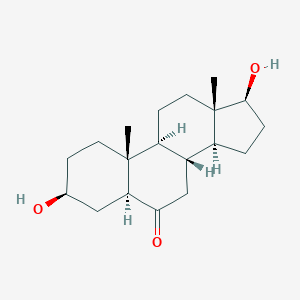


![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)